molecular formula C14H18ClNO4 B2878809 (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid CAS No. 683218-90-8

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Cat. No.: B2878809
CAS No.: 683218-90-8
M. Wt: 299.75
InChI Key: RIGRQUWZTOVESX-UHFFFAOYSA-N
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Description

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl group may also interact with specific enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxycarbonylamino-2-(4-fluorophenyl)-propionic acid
  • 3-Tert-butoxycarbonylamino-2-(4-bromophenyl)-propionic acid
  • 3-Tert-butoxycarbonylamino-2-(4-methylphenyl)-propionic acid

Uniqueness

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGRQUWZTOVESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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